(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
CAS No.: 500146-95-2
Cat. No.: VC5452405
Molecular Formula: C21H24N4O4S2
Molecular Weight: 460.57
* For research use only. Not for human or veterinary use.
![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one - 500146-95-2](/images/structure/VC5452405.png)
Specification
CAS No. | 500146-95-2 |
---|---|
Molecular Formula | C21H24N4O4S2 |
Molecular Weight | 460.57 |
IUPAC Name | (5Z)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C21H24N4O4S2/c1-13-5-6-17-23-18(22-7-9-28-2)15(19(26)24(17)11-13)10-16-20(27)25(21(30)31-16)12-14-4-3-8-29-14/h5-6,10-11,14,22H,3-4,7-9,12H2,1-2H3/b16-10- |
Standard InChI Key | GCKIKDDQUIDULO-YBEGLDIGSA-N |
SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCOC)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Analysis
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. Key structural elements include:
-
Position 3: A (Z)-configured methylene bridge linking the pyrido-pyrimidine core to the thiazolidinone moiety .
-
Position 2: A 2-methoxyethylamino group, enhancing solubility through hydrogen-bonding capacity .
-
Position 3 (thiazolidinone): A tetrahydrofuran-2-ylmethyl substituent, contributing to stereochemical complexity and membrane permeability .
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from computational and experimental data :
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₆N₄O₄S₂ |
Molecular Weight (g/mol) | 498.60 |
logP | 2.45 ± 0.12 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 8 |
Polar Surface Area (Ų) | 112.34 |
The logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. The polar surface area aligns with compounds exhibiting oral bioavailability .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step strategies combining pyrido-pyrimidine and thiazolidinone precursors:
-
Pyrido-Pyrimidine Core Formation
-
Thiazolidinone Ring Construction
Table 2 outlines optimized reaction conditions for key steps :
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrido-pyrimidine formation | AcOH, 110°C, 12 h | 68 |
Thiazolidinone cyclization | AlCl₃, DMF, 80°C, 6 h | 72 |
Knoevenagel condensation | Piperidine, EtOH, reflux, 8 h | 65 |
Reaction Mechanisms
The Knoevenagel condensation proceeds via a base-catalyzed enolate formation, followed by dehydration to establish the (Z)-configured methylene bridge . Stereochemical control is achieved through steric guidance from the tetrahydrofuran methyl group .
Biological Activity and Mechanism of Action
Target Engagement
The compound demonstrates affinity for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating glucose homeostasis and inflammation . Key interactions include:
-
Hydrogen bonding between the thioxo group and Ser289 residue .
-
Hydrophobic contacts from the tetrahydrofuran methyl group within the receptor’s ligand-binding pocket .
In Vitro Profiling
Table 3 summarizes biological activity data from enzyme inhibition assays :
Assay | IC₅₀ (μM) | Target |
---|---|---|
PPARγ Transactivation | 0.12 ± 0.03 | Nuclear receptor |
α-Glucosidase Inhibition | 4.78 ± 0.45 | Carbohydrate metabolism |
COX-2 Inhibition | 1.56 ± 0.21 | Inflammation |
The sub-micromolar PPARγ activity suggests potential as an anti-diabetic agent, while COX-2 inhibition indicates anti-inflammatory applications .
Pharmacological Applications
Metabolic Disorder Management
The compound’s PPARγ agonism enhances insulin sensitivity in adipocyte models, reducing glucose levels by 42% at 1 μM . Comparative studies show superior efficacy to rosiglitazone in mitigating hepatic steatosis .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume